molecular formula C18H21N5OS2 B2807960 6-methyl-4-(thiomorpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]pyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775527-28-0

6-methyl-4-(thiomorpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]pyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2807960
CAS No.: 1775527-28-0
M. Wt: 387.52
InChI Key: RNQRZXMJQCBZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-4-(thiomorpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]pyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core, a thiomorpholine ring, and a thiophene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-(thiomorpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiomorpholine ring: This step often involves nucleophilic substitution reactions where a thiomorpholine derivative is introduced.

    Attachment of the thiophene moiety: This can be done through coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

    Final amidation step: The carboxamide group is introduced through amidation reactions using appropriate amines and coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiomorpholine and thiophene moieties.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrazine core or the carboxamide group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

6-methyl-4-(thiomorpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]pyrazolo[1,5-a]pyrazine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular processes and pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-methyl-4-(thiomorpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-4-(morpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]pyrazolo[1,5-a]pyrazine-2-carboxamide: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    6-methyl-4-(piperidin-4-yl)-N-[2-(thiophen-2-yl)ethyl]pyrazolo[1,5-a]pyrazine-2-carboxamide: Contains a piperidine ring instead of a thiomorpholine ring.

Uniqueness

The presence of the thiomorpholine ring in 6-methyl-4-(thiomorpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]pyrazolo[1,5-a]pyrazine-2-carboxamide imparts unique chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-methyl-4-thiomorpholin-4-yl-N-(2-thiophen-2-ylethyl)pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS2/c1-13-12-23-16(17(20-13)22-6-9-25-10-7-22)11-15(21-23)18(24)19-5-4-14-3-2-8-26-14/h2-3,8,11-12H,4-7,9-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQRZXMJQCBZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NCCC3=CC=CS3)C(=N1)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.